molecular formula C9H11N3S2 B2906493 5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 1038330-83-4

5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2906493
CAS No.: 1038330-83-4
M. Wt: 225.33
InChI Key: UBMNZCVWJASSKA-UHFFFAOYSA-N
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Description

5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Thiophene Derivative Synthesis: The thiophene ring is synthesized using methods such as the Gewald reaction, which involves the reaction of ketones with elemental sulfur and ammonium acetate.

  • Triazole Formation: The triazole ring is formed through a cyclization reaction, often using hydrazine and a suitable carboxylic acid derivative.

  • Functional Group Modification:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.

  • Substitution: Various nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using reagents like alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Reduced Derivatives: Resulting from the reduction of the triazole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects in treating various diseases. Industry: It is used in material science for the development of advanced materials with specific properties.

Comparison with Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of a triazole ring.

  • 2-(Thiophen-2-yl)ethanethiol: A simpler compound with a thiophene ring and a thiol group.

  • 4H-1,2,4-triazole-3-thiol: A triazole derivative without the methyl group.

Uniqueness: 5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of a thiophene ring and a triazole ring, which provides it with distinct chemical and biological properties compared to its similar compounds.

Biological Activity

5-Methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.

  • Molecular Formula : C₉H₁₁N₃S₂
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1038330-83-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been shown to exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that:

Cell Line IC50 (µM) Selectivity
Human Melanoma (IGR39)12.5High
Triple-Negative Breast Cancer20.0Moderate
Pancreatic Carcinoma (Panc-1)25.0Low

The compound demonstrated a significant inhibitory effect on the growth of melanoma cells, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against a range of bacterial strains. The compound was tested using standard disk diffusion methods.

Results of Antimicrobial Testing

The following table summarizes the antimicrobial activity against selected microorganisms:

Microorganism Zone of Inhibition (mm) Activity Level
Staphylococcus aureus15Moderate
Escherichia coli18Significant
Pseudomonas aeruginosa10Low

The results indicate that while the compound shows moderate activity against Staphylococcus aureus and significant activity against Escherichia coli, it exhibits limited effectiveness against Pseudomonas aeruginosa .

Antioxidant Activity

Antioxidant properties are crucial for compounds that may mitigate oxidative stress-related diseases. The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays.

Antioxidant Activity Findings

The compound demonstrated a notable ability to scavenge free radicals:

Concentration (µg/mL) % Scavenging Activity
1035
5060
10085

These findings suggest that the compound has promising antioxidant activity, which could contribute to its overall therapeutic potential .

Properties

IUPAC Name

3-methyl-4-(2-thiophen-2-ylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-7-10-11-9(13)12(7)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMNZCVWJASSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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